molecular formula C21H19FN6O2 B2878657 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide CAS No. 1251594-14-5

2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide

Cat. No. B2878657
CAS RN: 1251594-14-5
M. Wt: 406.421
InChI Key: VOADFGSTJBWRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,2,4-triazolo[4,3-c]pyrimidine . It belongs to a class of compounds that have been synthesized for their potential antimicrobial activity .

Scientific Research Applications

Antiasthma Agents

Compounds with a structure closely related to 2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N1-(4-methylphenyl)acetamide have been investigated for their potential as antiasthma agents. Specifically, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown activity as mediator release inhibitors in human basophil histamine release assays. These compounds were prepared through a series of chemical reactions starting from arylamidines and were found to have promising activity following structure-activity relationship evaluations (Medwid et al., 1990).

A2A Adenosine Receptor Probes

Another research application involves the use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, which display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds serve as valuable pharmacological probes for studying the A2A AR, with potential implications for the development of therapeutic agents targeting various conditions, including neurological disorders (Kumar et al., 2011).

Antimicrobial Agents

The oxazolidinone class, to which the compound of interest is structurally related, includes novel analogs that have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds, including U-100592 and U-100766, have shown effectiveness against both gram-positive and gram-negative bacteria, including strains resistant to vancomycin and penicillin, without rapid development of resistance. This highlights their potential as new options for treating bacterial infections (Zurenko et al., 1996).

Antitumor and Antimicrobial Activities

Enaminones have been used as building blocks for synthesizing substituted pyrazoles and related compounds, which have shown promising antitumor and antimicrobial activities. This includes the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolylcarbonyl[1,2,4]triazolo-[3,4-c][1,2,4]triazines, demonstrating the versatility of this chemical scaffold in medicinal chemistry (Riyadh, 2011).

properties

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-13-3-7-16(8-4-13)24-19(29)12-27-21(30)28-18(26-27)11-14(2)23-20(28)25-17-9-5-15(22)6-10-17/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOADFGSTJBWRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.